N-Trifluoroacetodesmethylcitalopram
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Trifluoroacetodesmethylcitalopram is a chemical compound with the molecular formula C21H18F4N2O2 and a molecular weight of 406.37 . It is also known as N-[3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-1-isobenzofuranyl]propyl]-2,2,2-trifluoro-N-methylacetamide .
Molecular Structure Analysis
The molecular structure of N-Trifluoroacetodesmethylcitalopram can be analyzed using various cheminformatic tools . These tools can provide insights into the size, polarity, and three-dimensional structure of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of N-Trifluoroacetodesmethylcitalopram include its molecular weight and formula . Other properties such as density, total porosity, air space, water retention, pH, electrical conductivity, and available nutrient content can be determined using various analytical methods .Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism and Efficacy
Citalopram and its derivatives, including escitalopram, exhibit their antidepressant effects primarily through the potent and selective inhibition of the serotonin transporter (SERT), leading to increased serotonergic activity in the central nervous system (CNS). This mechanism underlies their therapeutic efficacy in treating major depressive disorder (MDD) and anxiety disorders. For instance, escitalopram has demonstrated significant effectiveness in adult patients with MDD, showing a rapid onset of antidepressant action and a cost-effective profile in several studies (Garnock-Jones & McCormack, 2010). Its pharmacological profile is marked by a predictable tolerability with generally mild to moderate and transient adverse events.
Clinical Applications Beyond Depression
Beyond their primary use in treating depression, SSRIs, by extension potentially including compounds like N-Trifluoroacetodesmethylcitalopram, are explored for various other clinical applications. For example, escitalopram has been discussed in the context of anorexia nervosa (AN) due to its serotonergic mechanism, which may address the altered neurotransmission observed in AN (Strumila et al., 2022). This highlights a potential area for further investigation into the therapeutic applications of related compounds, including N-Trifluoroacetodesmethylcitalopram.
Zukünftige Richtungen
The future directions for research on N-Trifluoroacetodesmethylcitalopram could involve further exploration of its physicochemical properties, synthesis methods, and potential applications. Advances in controlled drug delivery systems, nano-drug delivery, and smart drug delivery using stimuli-responsive and intelligent biomaterials could also provide new avenues for research .
Eigenschaften
IUPAC Name |
N-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoro-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F4N2O2/c1-27(19(28)21(23,24)25)10-2-9-20(16-4-6-17(22)7-5-16)18-8-3-14(12-26)11-15(18)13-29-20/h3-8,11H,2,9-10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVUSJIHPDCSPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662217 |
Source
|
Record name | N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Trifluoroacetodesmethylcitalopram | |
CAS RN |
1076199-46-6 |
Source
|
Record name | N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.